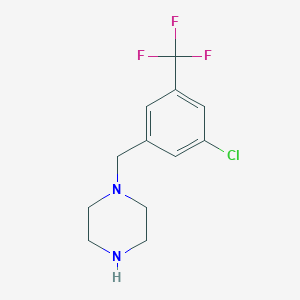
1-(3-Bromo-4-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran, and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds:
Properties
Molecular Formula |
C12H14ClF3N2 |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 |
InChI Key |
GAVTVWBJWZBPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















